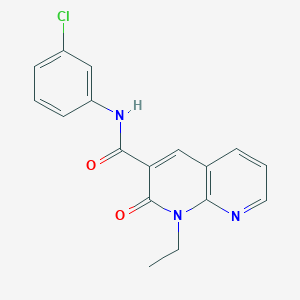

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a 3-chlorophenyl group, an ethyl group, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

Introduction of the 3-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 3-chlorophenyl halide reacts with the naphthyridine core.

Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with an appropriate amine or ammonia source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Recent studies have highlighted the potential of compounds related to N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in combating malaria. A high-throughput screening of related dihydroquinazolinone derivatives demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited mechanisms targeting PfATP4, disrupting sodium homeostasis in parasites and exhibiting a fast-to-moderate rate of asexual kill .

Antioxidant Properties

Research has indicated that derivatives of this compound possess notable antioxidant capabilities. A series of novel compounds synthesized from 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine demonstrated promising antioxidant activities. The structure–activity relationship (SAR) studies revealed that modifications at specific positions could enhance these properties, making them suitable candidates for further exploration in health-related applications .

Insecticidal Activities

The compound has also been evaluated for its insecticidal properties. Novel derivatives were synthesized and tested for their efficacy against various insect pests. Preliminary bioassays indicated that some of these compounds exhibited significant insecticidal activities, suggesting potential applications in agricultural pest management .

Case Study 1: Antimalarial Screening

In a study focused on optimizing antimalarial agents, derivatives of the compound were screened against drug-resistant strains of P. falciparum. The results indicated that certain structural modifications significantly enhanced potency (EC50 values reaching as low as 0.01 μM), demonstrating the potential for developing effective antimalarial therapies .

Case Study 2: Synthesis and Bioactivity

A synthesis route was developed for creating hybrid molecules combining the naphthyridine structure with other pharmacophores. These hybrids were evaluated for their antioxidant and insecticidal activities. The study found that specific modifications increased both antioxidant capacity and insecticidal effectiveness, indicating the versatility of the naphthyridine scaffold in drug development .

Wirkmechanismus

The mechanism by which N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar in structure but with a quinoline core instead of a naphthyridine core.

N-(3-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Differing by the presence of a methyl group instead of an ethyl group.

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-4-quinolone-3-carboxamide: Featuring a quinolone core.

Uniqueness

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H19ClN2O3 |

| Molecular Weight | 370.8 g/mol |

| IUPAC Name | This compound |

| SMILES | CCN1C2=C(C=CC(=N2)C)C(=C(C1=O)CCC(=O)O)C3=CC(=CC=C3)Cl |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and respiratory diseases.

1. Inhibition of Phosphodiesterase

The compound acts as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in the regulation of inflammatory processes. PDE4 inhibitors are known to have therapeutic potentials in treating asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and improving airway function.

2. Antitumor Activity

Several studies have demonstrated that compounds similar to this compound possess anti-tumor properties. These compounds inhibit the PI3K signaling pathway, which is crucial for cell proliferation and survival in various cancers. The inhibition of Class I PI3K enzymes has been linked to reduced tumor cell invasion and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

A. Interaction with Receptors

Research shows that this compound may act as an allosteric modulator at various receptors, enhancing the effects of neurotransmitters like acetylcholine at nicotinic receptors . This interaction could contribute to neuroprotective effects and cognitive enhancement.

B. Modulation of Signaling Pathways

The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a critical role in cellular signaling. Elevated cAMP levels can result in decreased inflammation and improved cellular responses to stimuli .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

Case Study 1: Respiratory Diseases

A study involving patients with asthma treated with PDE4 inhibitors showed significant improvements in lung function and reductions in exacerbation rates. The mechanism was attributed to the modulation of inflammatory pathways through cAMP elevation.

Case Study 2: Cancer Treatment

In vitro studies demonstrated that similar compounds effectively inhibited cancer cell lines by inducing apoptosis and inhibiting migration. The compounds' ability to target PI3K pathways suggests their potential as anticancer agents .

Research Findings

A summary of relevant research findings is presented in the table below:

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-2-21-15-11(5-4-8-19-15)9-14(17(21)23)16(22)20-13-7-3-6-12(18)10-13/h3-10H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXDGIANQANLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.